3-Chloro-N-(2-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine
Overview
Description
3-Chloro-N-(2-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine, commonly known as 3-CNPT, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a highly versatile compound that has been used in the synthesis of several other compounds, as well as in the study of biochemical and physiological effects.
Scientific Research Applications
Chemical Reactions and Synthesis
3-Chloro-N-(2-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine and its derivatives are utilized in various chemical reactions and synthesis processes. These compounds are instrumental in the activation of C(sp2)−H bonds and the reduction of CE (E = CH, N) bonds with specific osmium-hexahydride complexes. These processes lead to the formation of different derivative compounds and have applications in the synthesis of other chemical entities (Resano Barrio et al., 2004). Furthermore, various pyridine derivatives, including those related to the chemical , are known for their use in synthesizing pesticides, highlighting their importance in agricultural chemistry (Xin-xin, 2006).
Structural and Molecular Studies
In the realm of structural chemistry and molecular studies, derivatives of 3-Chloro-N-(2-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine have been examined for their molecular conformations and hydrogen bonding in various dimensions. These studies are crucial for understanding the chemical and physical properties of these compounds, which can be further applied in material science and drug design (Sagar et al., 2017).
Applications in Fungicide Development
Some derivatives, such as those structurally related to fluazinam, exhibit fungicidal properties. The structural analysis of these compounds contributes to the development of effective fungicides, which are crucial for protecting crops and ensuring agricultural productivity (Jeon et al., 2013).
properties
IUPAC Name |
3-chloro-N-(2-methylphenyl)-5-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2/c1-8-4-2-3-5-11(8)19-12-10(14)6-9(7-18-12)13(15,16)17/h2-7H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYKZSDJDSFLIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N-(2-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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